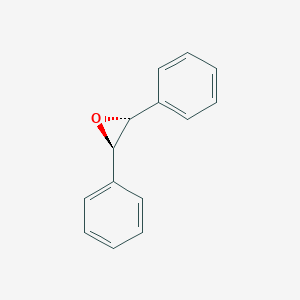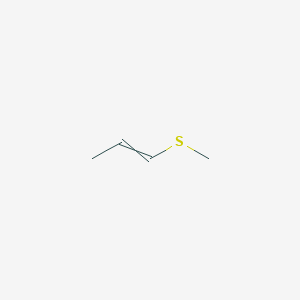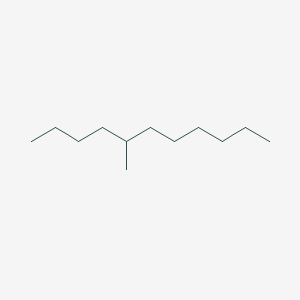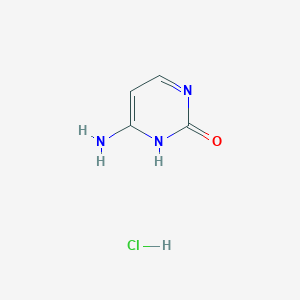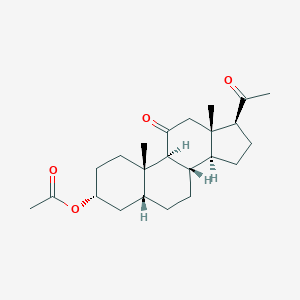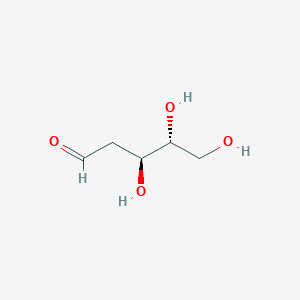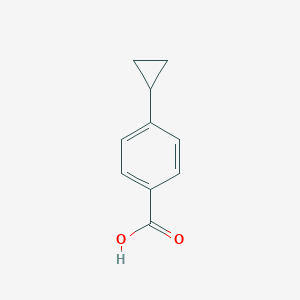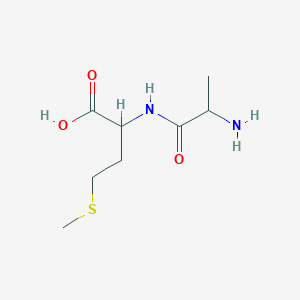
3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-one, also known as allopregnanolone, is a neurosteroid that is synthesized in the brain and peripheral tissues. It is a potent positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. Allopregnanolone has been shown to have a wide range of effects on the brain and body, including anxiolytic, sedative, analgesic, and neuroprotective effects.
作用機序
Allopregnanolone enhances the activity of the GABA receptor by binding to a specific site on the receptor, which results in increased chloride ion influx into the neuron and subsequent hyperpolarization of the cell membrane. This leads to an overall decrease in neuronal excitability and a reduction in anxiety, pain, and other symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects
Allopregnanolone has been shown to have a wide range of biochemical and physiological effects on the brain and body. It has been shown to reduce anxiety, promote relaxation and sleep, and reduce pain and inflammation. It also has neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Allopregnanolone is a highly potent and selective modulator of the GABA receptor, which makes it an attractive target for drug development. However, its use in lab experiments is limited by its low solubility in water and its rapid metabolism in vivo. Additionally, the effects of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone can be highly dependent on the specific experimental conditions and the dose used.
将来の方向性
There are several potential future directions for research on 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone. One area of interest is the development of novel drugs that target the 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone/GABA receptor system for the treatment of anxiety, depression, and other neurological and psychiatric disorders. Another area of interest is the investigation of the role of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone in the regulation of inflammation and oxidative stress in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is growing interest in the use of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone as a biomarker for the diagnosis and monitoring of neurological and psychiatric disorders.
合成法
Allopregnanolone is synthesized from progesterone through a series of enzymatic reactions. The first step involves the conversion of progesterone to 5alpha-dihydroprogesterone (5alpha-DHP) by the enzyme 5alpha-reductase. The second step involves the conversion of 5alpha-DHP to 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone by the enzyme 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD).
科学的研究の応用
Allopregnanolone has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, post-traumatic stress disorder (PTSD), and traumatic brain injury (TBI). It has also been studied for its potential use in the treatment of alcohol and opioid addiction.
特性
CAS番号 |
1635-20-7 |
|---|---|
分子式 |
C22H36O4 |
分子量 |
364.5 g/mol |
IUPAC名 |
1-[(3S,5S,8S,9S,10S,11R,13S,14S,16R,17R)-3,11,17-trihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H36O4/c1-12-9-17-16-6-5-14-10-15(24)7-8-20(14,3)19(16)18(25)11-21(17,4)22(12,26)13(2)23/h12,14-19,24-26H,5-11H2,1-4H3/t12-,14+,15+,16+,17+,18-,19-,20+,21+,22+/m1/s1 |
InChIキー |
OACVNSOUPWYEBL-JZOCASSUSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)C)O)C)O)C)O |
SMILES |
CC1CC2C3CCC4CC(CCC4(C3C(CC2(C1(C(=O)C)O)C)O)C)O |
正規SMILES |
CC1CC2C3CCC4CC(CCC4(C3C(CC2(C1(C(=O)C)O)C)O)C)O |
その他のCAS番号 |
1635-20-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)


